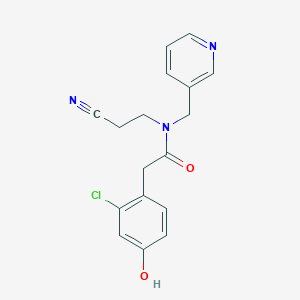
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known by its chemical name, CHPA.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide involves the inhibition of certain enzymes and pathways that are essential for cancer cell growth and survival. CHPA has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. Additionally, CHPA can also inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a range of biochemical and physiological effects in cancer cells. These effects include the induction of apoptosis, inhibition of angiogenesis, and inhibition of cell proliferation. Additionally, CHPA has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using CHPA in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide. One potential direction is the development of new analogs of CHPA that exhibit improved potency and selectivity against cancer cells. Additionally, further studies are needed to elucidate the precise mechanisms of action of CHPA and to identify potential drug targets for cancer therapy. Finally, the potential use of CHPA in combination with other anticancer agents should also be explored, as this may enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis method for 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide involves the reaction of 2-chloro-4-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then reacted with pyridine-3-carboxylic acid hydrazide in the presence of acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicine, where it has been shown to exhibit potent antitumor activity. Studies have also shown that CHPA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-16-10-15(22)5-4-14(16)9-17(23)21(8-2-6-19)12-13-3-1-7-20-11-13/h1,3-5,7,10-11,22H,2,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYZBFVLURSOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC#N)C(=O)CC2=C(C=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
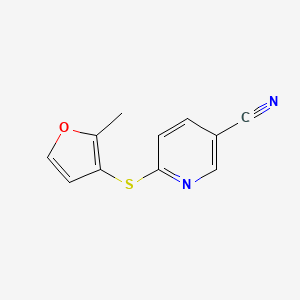
![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)
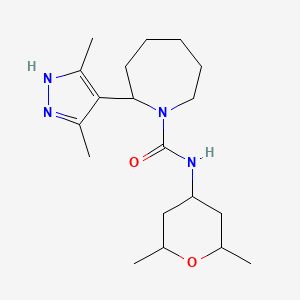
![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
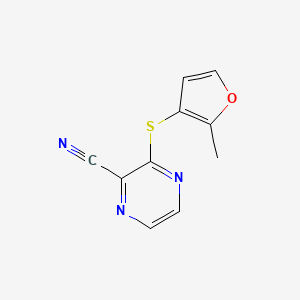
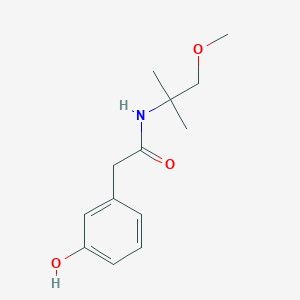
![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)
![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)